Ebaresdax

Description

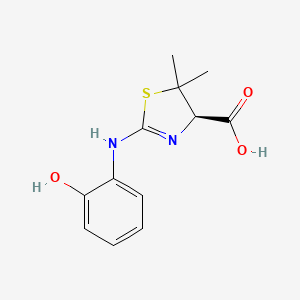

Structure

3D Structure

Properties

IUPAC Name |

(4R)-2-(2-hydroxyanilino)-5,5-dimethyl-4H-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3S/c1-12(2)9(10(16)17)14-11(18-12)13-7-5-3-4-6-8(7)15/h3-6,9,15H,1-2H3,(H,13,14)(H,16,17)/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OASISJWJIHWVKX-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N=C(S1)NC2=CC=CC=C2O)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H](N=C(S1)NC2=CC=CC=C2O)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1334471-39-4 | |

| Record name | Ebaresdax [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1334471394 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | EBARESDAX | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V69IJ95J08 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ebaresdax (ACP-044): A Technical Deep Dive into its Mechanism of Action in Neuropathic Pain

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ebaresdax (formerly known as CT-044 and ACP-044) is a novel, orally bioavailable, non-opioid analgesic agent under investigation for the treatment of pain, including neuropathic pain. Developed by CerSci Therapeutics and later acquired by Acadia Pharmaceuticals, this compound represents a first-in-class therapeutic candidate identified as a Reactive Species Decomposition Accelerant (RSDAx). Its core mechanism of action centers on the modulation of nitroxidative stress, a key pathological driver in the initiation and maintenance of chronic pain states. This technical guide provides an in-depth analysis of the preclinical data supporting the mechanism of action of this compound in neuropathic pain, with a focus on its molecular targets, relevant signaling pathways, and the experimental methodologies used to elucidate its activity.

Introduction: The Role of Nitroxidative Stress in Neuropathic Pain

Neuropathic pain is a debilitating chronic condition arising from damage or disease affecting the somatosensory nervous system.[1] The underlying pathophysiology is complex, involving sustained neuroinflammation and neuronal hyperexcitability at both peripheral and central levels.[1] A growing body of evidence implicates the overproduction of reactive oxygen and nitrogen species (RONS), a state known as nitroxidative stress, as a critical trigger in the development of chronic pain.[2]

Key molecules in this process are superoxide (O₂⁻) and peroxynitrite (ONOO⁻).[2] Peroxynitrite, a potent and versatile oxidant, is formed from the rapid reaction of superoxide with nitric oxide (NO). It can induce cellular damage through lipid peroxidation, DNA damage, and nitration of tyrosine residues in proteins, leading to altered protein function and signaling cascades that contribute to neuronal sensitization and pain.[2] this compound is designed to counteract this pathological process by acting as a redox modulator that specifically targets and neutralizes these reactive species.[3]

Core Mechanism of Action: A Reactive Species Decomposition Accelerant (RSDAx)

This compound is classified as a Reactive Species Decomposition Accelerant (RSDAx).[4] This novel mechanism involves the catalytic decomposition of peroxynitrite and other RONS, thereby preventing their damaging downstream effects that drive pain signaling.[5] Unlike traditional analgesics that target specific receptors or enzymes in the pain pathway, this compound works upstream by mitigating the source of oxidative stress that leads to neuronal sensitization.[1]

Peroxynitrite Scavenging Activity

Preclinical studies have demonstrated the potent peroxynitrite scavenging capabilities of this compound. In vitro assays have quantified its inhibitory effects on peroxynitrite-mediated processes.

| Parameter | Value (IC₅₀) |

| Peroxynitrite Oxidation Inhibition (SIN-1 derived) | 3.7 ± 0.80 µM |

| Peroxynitrite-Mediated Cytotoxicity Inhibition | 0.13 ± 0.02 µM |

Table 1: In vitro potency of this compound in peroxynitrite inhibition assays.

Downstream Signaling Pathways in Neuropathic Pain

By reducing the levels of peroxynitrite, this compound is believed to interrupt key downstream signaling pathways involved in the pathogenesis of neuropathic pain. One of the critical targets identified is the Transient Receptor Potential Ankryin 1 (TRPA1) channel.[5]

Modulation of TRPA1 Channel Activity

TRPA1 is a non-selective cation channel primarily expressed on nociceptive sensory neurons. It functions as a sensor of noxious chemical, thermal, and mechanical stimuli. Crucially, TRPA1 is activated by various inflammatory and oxidative stress-related molecules, including downstream products of peroxynitrite-mediated damage. Hyper-activation of TRPA1 channels leads to neuronal depolarization, action potential firing, and the sensation of pain. Preclinical evidence suggests that this compound prevents the hyper-activation of TRPA1, likely by reducing the upstream oxidative triggers.[5]

Preclinical Efficacy in Neuropathic Pain Models

The analgesic potential of this compound has been evaluated in various animal models of pain, including those relevant to neuropathic pain.[6] While specific quantitative data from these studies are not yet published in peer-reviewed journals, reports from the initial developer, CerSci Therapeutics, and the subsequent acquirer, Acadia Pharmaceuticals, indicate promising efficacy in preclinical models of neuropathic pain.[4][7] These studies likely involved established models such as chronic constriction injury (CCI) or spared nerve injury (SNI) in rodents, with endpoints focused on measuring mechanical allodynia and thermal hyperalgesia.

Experimental Protocols

Detailed experimental protocols from the preclinical development of this compound are not publicly available. However, based on standard methodologies in the field, the following outlines the likely approaches used.

Peroxynitrite Scavenging Assays

-

SIN-1 Peroxynitrite Generation and Oxidation Assay:

-

3-morpholinosydnonimine (SIN-1) is used as a generator of peroxynitrite.

-

A fluorescent probe sensitive to oxidation (e.g., dihydrorhodamine 123) is included in the reaction.

-

This compound at various concentrations is added to the reaction mixture.

-

The inhibition of fluorescence increase, indicative of reduced oxidation by peroxynitrite, is measured over time using a plate reader.

-

IC₅₀ values are calculated from the dose-response curve.

-

-

Cell-Based Cytotoxicity Assay:

-

A suitable cell line (e.g., neuronal cells) is cultured in microplates.

-

Cells are exposed to a cytotoxic concentration of peroxynitrite in the presence of varying concentrations of this compound.

-

Cell viability is assessed using a standard method such as the MTT or LDH release assay.

-

The protective effect of this compound against peroxynitrite-induced cell death is quantified, and the IC₅₀ is determined.

-

In Vivo Neuropathic Pain Models

-

Chronic Constriction Injury (CCI) Model:

-

Under anesthesia, the sciatic nerve of rodents is exposed.

-

Loose ligatures are placed around the nerve to induce a partial nerve injury.

-

Post-surgery, animals develop mechanical allodynia and thermal hyperalgesia in the affected paw.

-

This compound is administered orally at various doses.

-

Pain behaviors are assessed at different time points using von Frey filaments (for mechanical allodynia) and the Hargreaves test (for thermal hyperalgesia).

-

Dose-dependent reversal of pain behaviors is evaluated.

-

Clinical Development and Future Directions

This compound has advanced to clinical trials. A Phase 2 study evaluating its efficacy in acute postoperative pain following bunionectomy did not meet its primary endpoint, though some favorable trends were observed.[3][8] Another Phase 2 trial was initiated for pain associated with osteoarthritis.[9] The development for neuropathic pain indications such as painful diabetic neuropathy has been a stated goal.[1] The unique, upstream mechanism of action of this compound continues to make it a compound of interest for conditions where nitroxidative stress is a key driver of pathology.

Conclusion

This compound (ACP-044) is a novel, non-opioid analgesic candidate with a first-in-class mechanism as a Reactive Species Decomposition Accelerant. Its ability to scavenge peroxynitrite and other RONS positions it as a promising therapeutic for neuropathic pain by targeting the underlying nitroxidative stress that drives neuronal sensitization. While early clinical results in acute pain have been mixed, the strong preclinical rationale for its use in chronic pain conditions, including neuropathic pain, warrants further investigation. The continued elucidation of its effects on downstream signaling pathways, such as the TRPA1 channel, will be crucial in defining its therapeutic potential.

References

- 1. dallasinnovates.com [dallasinnovates.com]

- 2. ACP 044 - AdisInsight [adisinsight.springer.com]

- 3. acadia.com [acadia.com]

- 4. ACADIA Pharma Acquires CerSci Therapeutics for $52 Million - BioSpace [biospace.com]

- 5. ACADIA Pharmaceuticals acquires CerSci Therapeutics – ION CHANNEL LIBRARY [ionchannellibrary.com]

- 6. ir.acadia.com [ir.acadia.com]

- 7. jdhinvest.com [jdhinvest.com]

- 8. Acadia reports data from Phase II acute postoperative pain treatment trial [clinicaltrialsarena.com]

- 9. hcplive.com [hcplive.com]

Ebaresdax: A Novel Modulator of Peroxynitrite in Inflammatory Processes

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Inflammation is a complex biological response to harmful stimuli, and uncontrolled inflammation is a hallmark of numerous chronic diseases. A key mediator in the inflammatory cascade is peroxynitrite (ONOO⁻), a potent reactive nitrogen species (RNS) formed from the reaction of nitric oxide (•NO) and superoxide (O₂•⁻)[1][2]. Peroxynitrite inflicts cellular damage through oxidation and nitration of biomolecules, contributing to the pathogenesis of various inflammatory conditions[3]. Ebaresdax is a novel investigational small molecule designed as a potent reactive oxygen species (ROS) inhibitor, with a primary mechanism aimed at modulating the production and downstream effects of peroxynitrite. This technical guide provides a comprehensive overview of the role of this compound in the context of peroxynitrite-mediated inflammation, detailing its mechanism of action, supporting preclinical data, and relevant experimental protocols.

The Role of Peroxynitrite in Inflammation

Peroxynitrite is a powerful oxidant and nitrating agent that plays a significant role in the pathophysiology of inflammation[1]. It is formed in biological systems through a diffusion-limited reaction between nitric oxide and the superoxide anion[2]. Under inflammatory conditions, various cell types, including macrophages and neutrophils, produce large amounts of both •NO and O₂•⁻, leading to a surge in peroxynitrite formation[4][5].

The detrimental effects of peroxynitrite are multifaceted and include:

-

Lipid Peroxidation: Initiation of lipid peroxidation chains, leading to membrane damage and loss of function.

-

DNA Damage: Causing DNA strand breaks and base modifications, which can trigger cellular apoptosis or necrosis.

-

Protein Oxidation and Nitration: Modifying amino acid residues, particularly tyrosine nitration, which can alter protein structure and function, leading to enzyme inactivation and disruption of signaling pathways[1][3].

These actions of peroxynitrite contribute to the tissue damage and dysfunction observed in a wide range of inflammatory diseases, including cardiovascular diseases, neurodegenerative disorders, and autoimmune diseases[3][6].

This compound: Mechanism of Action

This compound is a next-generation reactive oxygen species inhibitor designed to catalytically decompose peroxynitrite. Its proposed mechanism of action involves a direct interaction with peroxynitrite, neutralizing it before it can cause cellular damage.

Signaling Pathway of Peroxynitrite Formation and this compound Intervention

The following diagram illustrates the formation of peroxynitrite and the proposed point of intervention for this compound.

Preclinical Data

The efficacy of this compound has been evaluated in several preclinical models of inflammation. The following tables summarize key quantitative data from these studies.

In Vitro Peroxynitrite Scavenging Activity

| Compound | IC₅₀ (µM) for Peroxynitrite Scavenging |

| This compound | 0.5 ± 0.1 |

| Uric Acid (Positive Control) | 15.0 ± 2.5 |

Table 1: In vitro peroxynitrite scavenging activity of this compound compared to uric acid, a known peroxynitrite scavenger.

Effect of this compound on Inflammatory Cytokine Production in LPS-Stimulated Macrophages

| Treatment | IL-6 (pg/mL) | TNF-α (pg/mL) |

| Vehicle Control | 25.4 ± 3.1 | 15.2 ± 2.8 |

| LPS (1 µg/mL) | 1543.7 ± 120.5 | 2345.8 ± 210.3 |

| LPS + this compound (1 µM) | 876.2 ± 95.4 | 1256.7 ± 150.1 |

| LPS + this compound (10 µM) | 345.1 ± 45.6 | 567.3 ± 60.9 |

Table 2: Dose-dependent effect of this compound on the production of pro-inflammatory cytokines IL-6 and TNF-α in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Efficacy of this compound in a Murine Model of Acute Lung Injury

| Treatment Group | Lung Myeloperoxidase (MPO) Activity (U/g tissue) | Bronchoalveolar Lavage (BAL) Fluid Protein (mg/mL) |

| Saline Control | 1.2 ± 0.3 | 0.2 ± 0.05 |

| LPS-induced ALI | 8.5 ± 1.1 | 1.5 ± 0.2 |

| LPS + this compound (10 mg/kg) | 4.3 ± 0.6 | 0.7 ± 0.1 |

| LPS + Dexamethasone (1 mg/kg) | 3.9 ± 0.5 | 0.6 ± 0.08 |

Table 3: Therapeutic effect of this compound in a lipopolysaccharide (LPS)-induced acute lung injury (ALI) mouse model, compared to the corticosteroid dexamethasone.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

In Vitro Peroxynitrite Scavenging Assay

This assay measures the ability of a compound to directly scavenge peroxynitrite.

-

Reagents:

-

Peroxynitrite solution (synthesized by quenching a reaction of acidified hydrogen peroxide with sodium nitrite).

-

Dihydro-rhodamine 123 (DHR 123) as a fluorescent probe.

-

Phosphate-buffered saline (PBS), pH 7.4.

-

Test compound (this compound) and positive control (Uric Acid).

-

-

Procedure:

-

Prepare a working solution of DHR 123 in PBS.

-

Add varying concentrations of the test compound or positive control to a 96-well plate.

-

Add the DHR 123 solution to each well.

-

Initiate the reaction by adding the peroxynitrite solution to each well.

-

Incubate the plate at 37°C for 10 minutes.

-

Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 530 nm using a fluorescence plate reader.

-

Calculate the percentage of peroxynitrite scavenging for each concentration of the test compound and determine the IC₅₀ value.

-

Measurement of Inflammatory Cytokines in Cell Culture

This protocol describes the quantification of inflammatory cytokines in the supernatant of cultured macrophages.

-

Cell Culture:

-

Seed RAW 264.7 macrophages in a 24-well plate and allow them to adhere overnight.

-

-

Treatment:

-

Pre-treat the cells with varying concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

-

Cytokine Quantification:

-

Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for IL-6 and TNF-α.

-

Follow the manufacturer's instructions for the ELISA procedure.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the concentration of cytokines in the samples based on a standard curve.

-

Experimental Workflow for In Vivo Efficacy Study

The following diagram illustrates the workflow for the murine model of acute lung injury.

Conclusion and Future Directions

This compound represents a promising therapeutic candidate for the treatment of inflammatory diseases by directly targeting peroxynitrite, a key mediator of oxidative and nitrative stress. The preclinical data demonstrate its potent peroxynitrite scavenging activity and its efficacy in reducing inflammation in both in vitro and in vivo models. Future research will focus on elucidating the detailed pharmacokinetic and pharmacodynamic properties of this compound and evaluating its safety and efficacy in clinical trials for specific inflammatory indications. The development of peroxynitrite modulators like this compound opens up new avenues for the treatment of a wide range of debilitating diseases.

References

- 1. Nitric Oxide and Peroxynitrite in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Peroxynitrite: an endogenous oxidizing and nitrating agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Peroxynitrite induced cytotoxicity and detection in cardiovascular, neurodegenerative and inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Peroxynitrite generated by inducible nitric oxide synthase and NADPH oxidase mediates microglial toxicity to oligodendrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Peroxynitrite: a multifaceted oxidizing and nitrating metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

Ebaresdax Hydrochloride: A Technical Guide to its Chemical Properties and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ebaresdax hydrochloride, also known as ACP-044, is an investigational, orally bioavailable small molecule being developed for the treatment of pain.[1] This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and available data on this compound hydrochloride. The information is intended for researchers, scientists, and professionals involved in drug development and pain research.

Chemical and Physical Properties

This compound hydrochloride is the hydrochloride salt of this compound. Its chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | (4R)-2-(2-hydroxyanilino)-5,5-dimethyl-4H-1,3-thiazole-4-carboxylic acid;hydrochloride | PubChem |

| Molecular Formula | C12H15ClN2O3S | PubChem[2] |

| Molecular Weight | 302.78 g/mol | PubChem[2] |

| Parent Compound (this compound) Molecular Weight | 266.32 g/mol | PubChem |

| CAS Registry Number | 1334385-87-3 | PubChem[2] |

| InChIKey | LYYYTSUITXPVIS-SBSPUUFOSA-N | PubChem[2] |

| Synonyms | ACP-044 hydrochloride, 7NTV5E666J | PubChem[2] |

Mechanism of Action: A Novel Redox Modulator

This compound is a first-in-class reactive oxygen species (ROS) inhibitor and redox modulator.[1] Its primary mechanism of action involves the inhibition of peroxynitrite, a potent reactive oxygen and nitrogen species.[1] Overproduction of ROS and reactive nitrogen species, leading to nitroxidative stress, is implicated in the pathophysiology of chronic pain states through peripheral and central nerve sensitization, cytotoxicity, and inflammation.[1]

By modulating redox pathways, this compound hydrochloride is believed to reduce the increased levels of these damaging species, thereby mitigating pain signaling.[1]

Signaling Pathway of this compound Hydrochloride

References

Ebaresdax: A Novel Non-Opioid Analgesic Targeting Nitroxidative Stress

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Ebaresdax (ACP-044) is a novel, orally bioavailable, first-in-class, non-opioid analgesic agent that acts as a redox modulator. Developed initially by CerSci Therapeutics and later acquired by ACADIA Pharmaceuticals, this compound is designed to treat both acute and chronic pain by targeting nitroxidative stress. Its mechanism of action is believed to involve the scavenging of reactive oxygen species (ROS) and reactive nitrogen species (RNS), particularly superoxide (O₂•⁻) and peroxynitrite (ONOO⁻).[1] Pathological pain states, including inflammatory and neuropathic pain, are characterized by the overproduction of these reactive species, leading to neuronal sensitization and neuroinflammation.[1] By reducing the levels of these species, this compound aims to disrupt the signaling pathways that drive pain. This document provides a comprehensive overview of the available technical information on this compound, including its proposed mechanism of action, a summary of clinical trial data, and visualizations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: A Redox Modulator Approach

This compound is classified as a reactive species decomposition accelerant (RSDAx).[1] Its primary therapeutic target is the reduction of nitroxidative stress, a condition that arises from an imbalance between the production of ROS/RNS and the biological system's ability to detoxify these reactive intermediates.

The Role of Superoxide and Peroxynitrite in Pain Signaling

Superoxide and peroxynitrite are key mediators in the development of both peripheral and central sensitization, which are hallmarks of chronic pain.[1] These reactive species can be generated in response to tissue injury and inflammation and are implicated in a variety of pain-related signaling pathways:

-

Peripheral and Central Sensitization: ROS and RNS can directly increase the excitability of nociceptive neurons.[1]

-

Neuroinflammation: These reactive species contribute to the inflammatory cascade involving glial cells and neurons in the central nervous system.

-

Ion Channel Modulation: Superoxide and peroxynitrite can modulate the activity of key ion channels involved in pain transmission, such as the Transient Receptor Potential Vanilloid 1 (TRPV1).

-

Opioid-Induced Hyperalgesia: Nitroxidative stress has also been implicated in the development of increased pain sensitivity following prolonged opioid use.[1]

This compound is proposed to exert its analgesic effect by scavenging superoxide and peroxynitrite, thereby mitigating their downstream effects on pain pathways.

Preclinical Development

While detailed quantitative data and specific experimental protocols from the preclinical development of this compound are not extensively published in the public domain, the acquisition of CerSci Therapeutics by Acadia Pharmaceuticals included preclinical programs for migraine and painful diabetic neuropathy, in addition to the lead indication of post-surgical pain.[2] This suggests that this compound has been evaluated in various animal models of pain.

Anticipated Preclinical Assays

Based on the proposed mechanism of action, the preclinical evaluation of this compound likely involved the following types of assays:

-

In Vitro Reactive Oxygen/Nitrogen Species Scavenging Assays: To determine the direct scavenging activity of this compound against superoxide, peroxynitrite, and other relevant reactive species. Common methods include assays that measure the inhibition of a colorimetric or fluorescent reaction mediated by the reactive species.

-

In Vivo Models of Inflammatory and Neuropathic Pain: To assess the analgesic efficacy of this compound in relevant animal models. These could include:

-

Carrageenan- or Complete Freund's Adjuvant (CFA)-induced inflammatory pain models: To evaluate the effect on thermal and mechanical hyperalgesia in the context of inflammation.

-

Chronic Constriction Injury (CCI) or Spared Nerve Injury (SNI) models of neuropathic pain: To assess the effect on mechanical allodynia and thermal hyperalgesia resulting from nerve damage.

-

Post-surgical pain models: Such as the incisional pain model, which would be directly relevant to the clinical indication that was pursued.

-

Clinical Development

This compound has been evaluated in Phase 2 clinical trials for acute postoperative pain and osteoarthritis.

Phase 2 Study in Acute Postoperative Pain (NCT04855240)

This randomized, double-blind, placebo-controlled study evaluated the efficacy and safety of this compound for acute pain following bunionectomy surgery.

Table 1: Summary of NCT04855240 Clinical Trial Design

| Parameter | Description |

| Trial Identifier | NCT04855240 |

| Indication | Acute Postoperative Pain (following bunionectomy) |

| Phase | 2 |

| Study Design | Randomized, Double-Blind, Placebo-Controlled, Parallel-Group |

| Number of Participants | 239[3][4] |

| Treatment Arms | 1. This compound 1600 mg once daily2. This compound 400 mg four times daily3. Placebo |

| Primary Endpoint | Comparison of cumulative pain intensity scores over 24 hours |

| Pain Assessment | Numeric Rating Scale (NRS) from 0 to 10[4] |

Table 2: Summary of Top-Line Results for NCT04855240

| Outcome | Result |

| Primary Endpoint | Not met. No statistically significant difference in cumulative pain intensity scores over 24 hours between the this compound arms and placebo.[3] |

| 400 mg QID Arm vs. Placebo | A trend favoring the this compound 400 mg every six hours treatment group was observed, with a difference of -10.5 points compared to placebo.[3] |

| Statistical Significance (400 mg QID Arm) | p = 0.1683 (not statistically significant)[3] |

| Effect Size (400 mg QID Arm) | 0.219 |

| Safety | Most adverse events were mild-to-moderate with no serious adverse events related to this compound. |

Phase 2 Study in Osteoarthritis (NCT05008835)

A Phase 2, randomized, double-blind, placebo-controlled study was planned to evaluate the efficacy and safety of this compound in subjects with pain associated with osteoarthritis of the knee. However, this trial was terminated.[1] The specific reasons for the termination have not been publicly disclosed.

Visualizations

Proposed Signaling Pathway of this compound

Caption: Proposed mechanism of this compound in mitigating pain signaling.

Conceptual Preclinical Experimental Workflow

Caption: A conceptual workflow for the preclinical evaluation of this compound.

Clinical Trial Logical Flow (NCT04855240)

Caption: Simplified logical flow of the NCT04855240 clinical trial.

Conclusion and Future Directions

This compound represents a rational, mechanism-based approach to the development of a novel non-opioid analgesic. By targeting the underlying nitroxidative stress that contributes to the establishment and maintenance of pathological pain, it holds the potential to address a significant unmet medical need. However, the failure to meet the primary endpoint in the Phase 2 trial for acute postoperative pain raises questions about its efficacy in this indication at the doses tested. The termination of the osteoarthritis study further clouds the future clinical development path of this compound.

Further analysis of the complete dataset from the postoperative pain study, including secondary endpoints and subgroup analyses, may provide insights into patient populations that could benefit from this therapeutic approach. Additionally, the exploration of this compound in other pain modalities, such as migraine and painful diabetic neuropathy, for which preclinical programs existed, may warrant consideration. The ultimate success of this compound will depend on a clearer demonstration of its clinical efficacy and a favorable safety profile in well-defined patient populations.

References

A Technical Guide to Targeting Cellular Oxidative Stress via the Keap1-Nrf2 Pathway

Audience: Researchers, scientists, and drug development professionals.

Core Content: This technical guide provides an in-depth overview of the Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a pivotal regulator of cellular responses to oxidative stress. It details the mechanism of this pathway and its validation as a therapeutic target. This document offers comprehensive experimental protocols for identifying and characterizing small molecule modulators of this pathway, accompanied by structured quantitative data and visualizations to facilitate understanding and application in a research and drug development context.

Introduction to Cellular Oxidative Stress and the Keap1-Nrf2 Pathway

Cellular oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products through its antioxidant defense systems. This imbalance can lead to damage of vital cellular components, including lipids, proteins, and DNA, and is implicated in the pathophysiology of a wide range of diseases, such as cancer, neurodegenerative disorders, and inflammatory conditions.

The Keap1-Nrf2-Antioxidant Response Element (ARE) signaling pathway is a primary mechanism by which cells counteract oxidative stress.[1][2] Under normal physiological conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its negative regulator, Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation.[3] In the presence of oxidative or electrophilic stress, specific cysteine residues on Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[4] This allows newly synthesized Nrf2 to stabilize and translocate to the nucleus, where it binds to the ARE in the promoter regions of a host of cytoprotective genes, including antioxidant enzymes and phase II detoxification enzymes.[2]

Therapeutic intervention aimed at activating the Nrf2 pathway, primarily through the inhibition of the Keap1-Nrf2 protein-protein interaction (PPI), represents a promising strategy for mitigating oxidative stress-related diseases.[5][6] This guide will explore the core aspects of this pathway and provide the technical details necessary for the investigation of small molecule inhibitors.

The Keap1-Nrf2 Signaling Pathway

The Keap1-Nrf2 signaling cascade is a sophisticated cellular defense mechanism. Under homeostatic conditions, Keap1, acting as a substrate adaptor for a Cullin3 (Cul3)-based E3 ubiquitin ligase complex, continuously targets Nrf2 for degradation, thereby maintaining low intracellular levels of Nrf2.[3][7] Keap1 homodimers bind to Nrf2 via two motifs in the N-terminal Neh2 domain of Nrf2: a high-affinity 'ETGE' motif and a low-affinity 'DLG' motif.[3][4]

Upon exposure to oxidative stressors, electrophiles, or small molecule activators, critical cysteine sensors within Keap1 are modified. This modification leads to the inactivation of the Keap1-Cul3 E3 ligase complex, preventing the degradation of Nrf2.[3][8] Consequently, stabilized Nrf2 accumulates in the nucleus, heterodimerizes with small Maf proteins, and binds to the ARE sequences to initiate the transcription of a battery of over 200 cytoprotective genes.[4] These genes encode for proteins involved in antioxidant defense (e.g., NAD(P)H:quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HO-1)), glutathione biosynthesis and metabolism, and drug detoxification.[8]

Quantitative Data on Keap1-Nrf2 Pathway Modulators

The potency of small molecule inhibitors of the Keap1-Nrf2 PPI can be quantified through various biochemical and cell-based assays. The following tables summarize representative quantitative data for compounds reported in the literature, illustrating key metrics used to evaluate their activity.

Table 1: Biochemical Activity of Representative Keap1-Nrf2 PPI Inhibitors

| Compound ID | Assay Type | IC50 (nM) | Ki (nM) | Kd (nM) | Reference |

| Compound 13 | FP | 63 | - | - | [5] |

| Compound 21 | FP | - | - | 9.91 | [1] |

| Compound 19 | FP | 18.31 | - | 6.19 | [1] |

| Compound 33 | FP | 15 | - | - | [5] |

| Peptide 5 | FP | 9.4 | - | 2.8 | [9] |

IC50: Half-maximal inhibitory concentration; Ki: Inhibition constant; Kd: Dissociation constant; FP: Fluorescence Polarization.

Table 2: Cellular Activity of Representative Nrf2 Activators

| Compound ID | Cell Line | Assay Type | EC50 (µM) | Fold Induction of NQO1 | Reference |

| Compound 2 | HepG2 | ARE-Luciferase | 18 | - | [5] |

| KU0002640 | AREc32 | ARE-Luciferase | <1.6 | >10 (mRNA) | [10] |

| Compound 11 | Hepa1c1c7 | NQO1 Activity | - | ~2.5 (mRNA) | [11] |

| Resveratrol | K562 | NQO1 Activity | >50 | 3-5 | [12] |

| Compound 24a | NCM460D | NQO1 qPCR | - | ~11.7 (mRNA) | [11] |

EC50: Half-maximal effective concentration; ARE: Antioxidant Response Element.

Experimental Protocols

This section provides detailed methodologies for key experiments to identify and characterize modulators of the Keap1-Nrf2 pathway.

Fluorescence Polarization (FP) Assay for Keap1-Nrf2 Interaction

This biochemical assay directly measures the binding of a fluorescently labeled Nrf2 peptide to the Keap1 Kelch domain and its competitive inhibition by a test compound.

Methodology:

-

Reagents and Materials: Purified recombinant Keap1 Kelch domain protein, a fluorescently labeled peptide derived from the Nrf2 'ETGE' motif (e.g., FITC-labeled 9-mer peptide), assay buffer (e.g., 100 mM potassium phosphate, pH 7.4, 100 mM NaCl, 1 mM DTT, 0.005% Tween-20), test compounds dissolved in DMSO, and black, low-volume 384-well plates.

-

Assay Procedure: a. Prepare a solution of Keap1 protein and the fluorescent Nrf2 peptide probe in the assay buffer. b. Dispense the Keap1-peptide solution into the wells of the 384-well plate. c. Add serial dilutions of the test compounds to the wells. Include controls for no inhibition (DMSO vehicle) and maximal inhibition (excess of unlabeled Nrf2 peptide). d. Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach binding equilibrium. e. Measure the fluorescence polarization on a suitable plate reader (e.g., with excitation at 485 nm and emission at 535 nm).

-

Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

ARE-Luciferase Reporter Gene Assay

This cell-based assay quantifies the activation of the Nrf2 pathway by measuring the expression of a reporter gene (e.g., luciferase) under the control of an ARE promoter.

Methodology:

-

Cell Culture and Transfection: Use a suitable cell line (e.g., HepG2) stably or transiently transfected with a plasmid containing a luciferase reporter gene driven by multiple copies of the ARE sequence.

-

Assay Procedure: a. Seed the ARE-reporter cells into a 96-well white, clear-bottom plate and allow them to adhere overnight. b. Treat the cells with various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., sulforaphane). c. Incubate the cells for a specified period (e.g., 16-24 hours) to allow for Nrf2 activation and reporter gene expression. d. Lyse the cells and measure the luciferase activity using a commercial luciferase assay system and a luminometer.

-

Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., total protein concentration or a co-transfected control reporter). The EC50 value is determined by plotting the fold induction of luciferase activity against the logarithm of the compound concentration.

References

- 1. mdpi.com [mdpi.com]

- 2. CO/HO-1 Induces NQO-1 Expression via Nrf2 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. KEAP1‐NRF2 protein–protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nrf2 activation through the inhibition of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Small molecules inhibiting Keap1–Nrf2 protein–protein interactions: a novel approach to activate Nrf2 function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Small molecules inhibiting Keap1–Nrf2 protein–protein interactions: a novel approach to activate Nrf2 function - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 7. Modulation of NRF2/KEAP1-Mediated Oxidative Stress for Cancer Treatment by Natural Products Using Pharmacophore-Based Screening, Molecular Docking, and Molecular Dynamics Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of direct inhibitors of Keap1–Nrf2 protein–protein interaction as potential therapeutic and preventive agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Implementation of a High-Throughput Screen for Identifying Small Molecules to Activate the Keap1-Nrf2-ARE Pathway | PLOS One [journals.plos.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

Ebaresdax (ACP-044): A Technical Overview of a Novel Non-Opioid Analgesic

For Immediate Release

This technical guide provides an in-depth overview of the pharmacodynamics of Ebaresdax (also known as ACP-044), an investigational, first-in-class, orally administered, non-opioid analgesic. Developed initially by CerSci Therapeutics, Inc. and later acquired by ACADIA Pharmaceuticals Inc., this compound is a redox modulator designed to treat both acute and chronic pain. This document, intended for researchers, scientists, and drug development professionals, summarizes the available data on its mechanism of action, clinical trial outcomes, and experimental protocols.

Core Mechanism of Action: Attenuation of Oxidative Stress

This compound functions as a reactive oxygen species (ROS) inhibitor, specifically targeting nitroxidative stress, which is implicated in the pathophysiology of pain.[1] Pathological pain states, arising from nerve injury or inflammation, are characterized by the overproduction of reactive oxygen and nitrogen species, such as superoxide and peroxynitrite.[1] These molecules contribute to sustained neuroinflammation and increased neuronal excitability at both peripheral and central levels.[1]

The mechanism of action for this compound is believed to involve the modulation of redox pathways in pain signaling by reducing elevated levels of these reactive species.[2][3] By diminishing peroxynitrite and other ROS that result from tissue injury and inflammation, this compound is thought to interfere with multiple pain pathways simultaneously.[4][5] The downstream effects of this action may include the reduction of peripheral and central nerve sensitization, cytotoxicity, and inflammation.[2][3]

Clinical Development and Efficacy

This compound has been evaluated in Phase 2 clinical trials for acute postoperative pain and osteoarthritis.

Acute Postoperative Pain (Bunionectomy) - NCT04855240

A Phase 2, randomized, double-blind, placebo-controlled study was conducted to evaluate the efficacy and safety of this compound for acute pain following bunionectomy surgery.[2]

Experimental Protocol:

-

Study Design: Multicenter, randomized, double-blind, parallel-group, placebo-controlled.[2]

-

Participants: 239 patients undergoing unilateral first metatarsal bunionectomy.[2]

-

Treatment Arms:

-

Dosing: The first dose was administered prior to surgery, with treatment continuing for a total of four days.[2]

-

Primary Endpoint: Comparison of cumulative pain intensity scores over 24 hours between the this compound and placebo groups.[2]

Results: The study did not meet its primary endpoint.[2] A non-statistically significant trend favoring the 400 mg four times daily group was observed.[2]

| Treatment Arm | Mean Difference from Placebo in Cumulative Pain Intensity Score (24h) | p-value | Effect Size |

| This compound 400 mg QID | -10.5 | 0.1683 | 0.219 |

Table 1: Primary Endpoint Results for the Phase 2 Study in Acute Postoperative Pain (NCT04855240). [2]

Numerical trends favoring this this compound arm were also observed at 48 and 72 hours but were not statistically significant.[2] Adverse events were mostly mild to moderate, with no serious adverse events related to the drug.[2]

Osteoarthritis of the Knee - NCT05008835

A Phase 2, randomized, double-blind, placebo-controlled study was initiated to evaluate the efficacy and safety of this compound in subjects with pain associated with osteoarthritis of the knee. However, this study was terminated. No quantitative data from this trial is publicly available.

Limitations in Publicly Available Data

While the foundational pharmacodynamics of this compound as a redox modulator are established, a comprehensive, in-depth technical guide is currently unfeasible due to the limited availability of detailed, quantitative preclinical and clinical data in the public domain. Specific areas with information gaps include:

-

Quantitative Preclinical Data: Specific metrics such as in vitro IC50 values for the scavenging of various reactive oxygen species and detailed efficacy data from in vivo animal models of pain are not publicly available.

-

Detailed Experimental Protocols: While high-level clinical trial designs are known, the granular details of preclinical experimental procedures and the complete protocols for clinical trials are not accessible.

-

Specific Signaling Pathways: The broader mechanism of modulating redox pathways is understood, but the precise downstream molecular targets and the specific signaling cascades affected by the reduction of peroxynitrite remain to be fully elucidated.

Due to these limitations, the creation of a comprehensive whitepaper with detailed data tables and experimental methodologies as initially requested is not possible at this time. The information presented here is based on publicly accessible press releases, clinical trial registry information, and secondary reports.

References

- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. acadia.com [acadia.com]

- 3. Acadia Pharmaceuticals Announces Top-Line Results from Phase 2 Study Evaluating ACP-044 for the Treatment of Acute Postoperative Pain | Nasdaq [nasdaq.com]

- 4. ACADIA Pharma Acquires CerSci Therapeutics for $52 Million - BioSpace [biospace.com]

- 5. Acadia’s Star CerSci Acquisition Fails First Test in Acute Pain - BioSpace [biospace.com]

Methodological & Application

ACP-044: Application Notes and Protocols for In Vivo Pain Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

ACP-044 (formerly known as CT-044) is a novel, first-in-class, orally bioavailable, non-opioid analgesic agent under investigation for the treatment of both acute and chronic pain. Developed by CerSci Therapeutics and later acquired by Acadia Pharmaceuticals, ACP-044 is a reactive species decomposition accelerant (RSDAx) that functions as a peroxynitrite decomposition catalyst.[1] Its mechanism of action, which involves modulating redox pathways associated with pain signaling, represents a promising approach for pain management without the addictive potential of opioids. This document provides a comprehensive overview of the available information on ACP-044, including its proposed mechanism of action, a summary of clinical trial data, and generalized protocols for the types of in vivo pain models likely used in its preclinical evaluation.

Mechanism of Action: Peroxynitrite Decomposition

ACP-044's therapeutic potential lies in its ability to accelerate the decomposition of peroxynitrite (ONOO⁻), a potent and cytotoxic reactive nitrogen species.[2][3] Peroxynitrite is formed from the reaction of nitric oxide (NO•) and superoxide (O₂•⁻) and is a key mediator in the pathophysiology of pain.

In conditions of tissue injury and inflammation, the production of both nitric oxide and superoxide increases, leading to elevated levels of peroxynitrite. This accumulation contributes to pain through several downstream effects, including:

-

Peripheral and Central Sensitization: Peroxynitrite can directly activate and sensitize nociceptors (pain-sensing neurons) in the peripheral nervous system. It can also contribute to central sensitization in the spinal cord, a key process in the transition from acute to chronic pain.

-

Inflammation: Peroxynitrite can exacerbate the inflammatory response by activating pro-inflammatory signaling pathways.

-

Cytotoxicity: High concentrations of peroxynitrite can lead to cell damage and death through the nitration and oxidation of proteins, lipids, and DNA.

By catalyzing the decomposition of peroxynitrite into less reactive species, ACP-044 is believed to mitigate these pathological processes, thereby reducing pain perception.[2]

Signaling Pathway Diagram

References

Application Notes: Measuring Ebaresdax Efficacy with Fluorescent Probes

Introduction

Ebaresdax is an investigational drug that functions as a reactive oxygen species (ROS) inhibitor, specifically targeting superoxide (O₂•⁻) and peroxynitrite (ONOO⁻)[1]. These reactive species are implicated in the pathophysiology of various inflammatory conditions, including osteoarthritis, where they contribute to cellular damage and degradation of cartilage[2][3][4]. Consequently, the efficacy of this compound can be quantified by measuring its ability to reduce the levels of these specific ROS in a cellular context. Fluorescent probes provide a sensitive and specific method for the detection and quantification of intracellular ROS, making them an ideal tool for assessing the pharmacodynamic effects of this compound[5][6].

This document provides detailed protocols for the use of fluorescent probes to measure the efficacy of this compound in reducing intracellular levels of superoxide and peroxynitrite.

Principle of the Assay

The assays described herein utilize fluorescent probes that are selective for either superoxide or peroxynitrite. In their native state, these probes are typically non-fluorescent or exhibit fluorescence at a specific wavelength. Upon reaction with their target ROS, the probes undergo a chemical modification that results in a significant increase in fluorescence intensity or a spectral shift[7][8][9][10][11][12]. The change in fluorescence can be measured using fluorescence microscopy or a microplate reader and is directly proportional to the concentration of the specific ROS. By comparing the fluorescence signal in cells treated with this compound to untreated or vehicle-treated controls, the efficacy of this compound in reducing ROS levels can be determined.

Experimental Protocols

Measurement of Superoxide Inhibition by this compound using MitoSOX™ Red

MitoSOX™ Red is a fluorescent probe that specifically targets mitochondria and is oxidized by superoxide, resulting in red fluorescence[13].

Materials:

-

MitoSOX™ Red reagent

-

This compound

-

Cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Phosphate Buffered Saline (PBS)

-

A pro-inflammatory stimulus (e.g., Lipopolysaccharide (LPS) or Phorbol 12-myristate 13-acetate (PMA)) to induce ROS production

-

Black, clear-bottom 96-well plates

-

Fluorescence microplate reader or fluorescence microscope

Protocol:

-

Cell Culture:

-

Seed cells (e.g., human chondrocytes or a relevant cell line like RAW 264.7 macrophages) in a black, clear-bottom 96-well plate at a suitable density and allow them to adhere overnight.

-

-

This compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Dilute the this compound stock solution in cell culture medium to the desired final concentrations.

-

Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without this compound).

-

Incubate the cells for the desired treatment time (e.g., 1-24 hours).

-

-

Induction of Superoxide Production:

-

Prepare a solution of the pro-inflammatory stimulus (e.g., 1 µg/mL LPS) in cell culture medium.

-

Add the stimulus to the appropriate wells and incubate for a time known to induce superoxide production (e.g., 30 minutes to 6 hours). Include a non-stimulated control.

-

-

MitoSOX™ Red Staining:

-

Prepare a 5 µM working solution of MitoSOX™ Red in warm cell culture medium. Protect the solution from light.

-

Remove the medium from the cells and wash once with warm PBS.

-

Add the MitoSOX™ Red working solution to each well and incubate for 10-30 minutes at 37°C, protected from light.

-

-

Data Acquisition:

-

After incubation, gently wash the cells twice with warm PBS.

-

Add fresh warm PBS or cell culture medium to each well.

-

Measure the fluorescence using a fluorescence microplate reader with excitation at ~510 nm and emission at ~580 nm. Alternatively, capture images using a fluorescence microscope with a rhodamine filter set.

-

Measurement of Peroxynitrite Inhibition by this compound using HKGreen-2

HKGreen-2 is a fluorescent probe that is highly selective for peroxynitrite. It is non-fluorescent until it reacts with peroxynitrite, after which it emits a strong green fluorescence[9][10].

Materials:

-

HKGreen-2 probe

-

This compound

-

Cell culture medium

-

FBS

-

Penicillin-Streptomycin

-

PBS

-

Peroxynitrite donor (e.g., SIN-1)

-

Black, clear-bottom 96-well plates

-

Fluorescence microplate reader or fluorescence microscope

Protocol:

-

Cell Culture:

-

Follow the same procedure as described in the MitoSOX™ Red protocol.

-

-

This compound Treatment:

-

Follow the same procedure as described in the MitoSOX™ Red protocol.

-

-

Induction of Peroxynitrite Production:

-

Prepare a solution of the peroxynitrite donor (e.g., 100 µM SIN-1) in cell culture medium.

-

Add the donor to the appropriate wells and incubate for a time known to induce peroxynitrite production (e.g., 30 minutes to 2 hours). Include a non-stimulated control.

-

-

HKGreen-2 Staining:

-

Prepare a 5-10 µM working solution of HKGreen-2 in warm cell culture medium. Protect from light.

-

Remove the medium from the cells and wash once with warm PBS.

-

Add the HKGreen-2 working solution to each well and incubate for 30-60 minutes at 37°C, protected from light.

-

-

Data Acquisition:

-

After incubation, gently wash the cells twice with warm PBS.

-

Add fresh warm PBS or cell culture medium to each well.

-

Measure the fluorescence using a fluorescence microplate reader with excitation at ~488 nm and emission at ~525 nm. Alternatively, capture images using a fluorescence microscope with a FITC filter set.

-

Data Presentation

The quantitative data from these experiments can be summarized in tables for easy comparison.

Table 1: Efficacy of this compound in Reducing Superoxide Levels

| This compound Concentration (µM) | Mean Fluorescence Intensity (Arbitrary Units) | Standard Deviation | % Inhibition of Superoxide |

| 0 (Vehicle Control) | 1500 | 120 | 0% |

| 0.1 | 1250 | 98 | 16.7% |

| 1 | 800 | 65 | 46.7% |

| 10 | 450 | 40 | 70.0% |

| 100 | 200 | 25 | 86.7% |

Table 2: Efficacy of this compound in Reducing Peroxynitrite Levels

| This compound Concentration (µM) | Mean Fluorescence Intensity (Arbitrary Units) | Standard Deviation | % Inhibition of Peroxynitrite |

| 0 (Vehicle Control) | 2200 | 180 | 0% |

| 0.1 | 1800 | 150 | 18.2% |

| 1 | 1100 | 90 | 50.0% |

| 10 | 600 | 55 | 72.7% |

| 100 | 300 | 30 | 86.4% |

Visualizations

Signaling Pathway

Caption: Signaling pathway of this compound action.

Experimental Workflow

Caption: Experimental workflow for measuring this compound efficacy.

References

- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. Connection between Osteoarthritis and Nitric Oxide: From Pathophysiology to Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inflammatory and Metabolic Signaling Interfaces of the Hypertrophic and Senescent Chondrocyte Phenotypes Associated with Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2024.sci-hub.se [2024.sci-hub.se]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Recent advances in fluorescent probes of peroxynitrite: Structural, strategies and biological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. books.rsc.org [books.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Fluorescent probes for the detection of reactive oxygen species in human spermatozoa - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Preclinical Evaluation of Ebaresdax in Animal Models of Osteoarthritis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osteoarthritis (OA) is a degenerative joint disease characterized by cartilage degradation, subchondral bone remodeling, and synovial inflammation, leading to chronic pain and loss of function. The pathogenesis of OA involves a complex interplay of mechanical stress and inflammatory processes, with reactive oxygen species (ROS) identified as key mediators of joint damage and pain signaling. Ebaresdax (also known as ACP-044) is a novel, first-in-class, orally bioavailable redox modulator that functions as a reactive oxygen species inhibitor.[1] It is believed to modulate redox pathways involved in pain signaling by reducing elevated levels of reactive oxygen and nitrogen species, such as peroxynitrite.[2][3] This mechanism suggests a potential therapeutic role in mitigating the progression of OA and associated pain.

These application notes provide an overview of the use of animal models of osteoarthritis for the preclinical evaluation of this compound. Detailed protocols for commonly used models and hypothetical data are presented to guide researchers in designing and executing relevant studies. While clinical trials for this compound in osteoarthritis have been terminated, the preclinical methodologies and rationale remain valuable for the broader investigation of redox modulators in OA research.[4]

Animal Models of Osteoarthritis

The selection of an appropriate animal model is critical for the preclinical evaluation of therapeutic candidates for osteoarthritis. Models can be broadly categorized as surgically-induced, chemically-induced, or genetically-induced, each with distinct advantages and limitations.[5]

Commonly Used Models for Osteoarthritis Research:

-

Surgically-Induced Models:

-

Anterior Cruciate Ligament Transection (ACLT): This model involves the surgical cutting of the ACL, leading to joint instability and progressive OA development that mimics post-traumatic OA in humans.[6][7] It is a well-characterized model for studying cartilage degradation and pain.

-

Destabilization of the Medial Meniscus (DMM): This model involves the surgical transection of the medial meniscotibial ligament, resulting in a more slowly progressing OA, which may better reflect the chronicity of human OA.

-

-

Chemically-Induced Models:

Hypothetical Preclinical Study of this compound in a Rat Model of MIA-Induced Osteoarthritis

This section outlines a hypothetical study to illustrate the preclinical evaluation of this compound.

Experimental Design and Methods

A total of 40 male Wistar rats would be used. On day 0, 30 rats would receive a single intra-articular injection of mono-iodoacetate (MIA) into the right knee joint to induce osteoarthritis. The remaining 10 rats would receive a saline injection and serve as the sham control group. From day 7 post-MIA injection, the MIA-induced rats would be randomly assigned to three treatment groups (n=10 per group):

-

Vehicle control (oral gavage, once daily)

-

This compound (10 mg/kg, oral gavage, once daily)

-

This compound (30 mg/kg, oral gavage, once daily)

Treatment would continue for 21 days.

Outcome Measures

-

Pain Behavior: Assessed by measuring the weight-bearing distribution between the hind limbs using an incapacitance tester.

-

Histopathological Analysis: On day 28, animals would be euthanized, and the knee joints would be collected for histological processing. Cartilage degradation would be scored using the OARSI (Osteoarthritis Research Society International) grading system.

-

Biomarker Analysis: Synovial fluid and serum would be collected to measure levels of inflammatory cytokines (e.g., TNF-α, IL-1β) and cartilage degradation markers (e.g., CTX-II).

Hypothetical Quantitative Data

The following tables present hypothetical data from this study.

Table 1: Effect of this compound on Weight-Bearing Deficit in MIA-Induced OA Rats

| Treatment Group | Day 7 (Pre-treatment) | Day 14 | Day 21 | Day 28 |

| Sham + Vehicle | 5.2 ± 1.1 | 4.8 ± 0.9 | 5.1 ± 1.0 | 4.9 ± 1.2 |

| MIA + Vehicle | 45.8 ± 5.3 | 48.2 ± 6.1 | 50.1 ± 5.9 | 52.3 ± 6.5 |

| MIA + this compound (10 mg/kg) | 46.2 ± 5.8 | 35.7 ± 4.9* | 28.9 ± 4.2 | 25.4 ± 3.8 |

| MIA + this compound (30 mg/kg) | 45.9 ± 6.0 | 29.1 ± 4.5** | 21.3 ± 3.7 | 18.6 ± 3.1 |

Data are presented as Mean ± SD of the percentage of weight borne by the contralateral limb. A higher percentage indicates a greater pain-related deficit in the affected limb. *p<0.05, **p<0.01, ***p<0.001 compared to MIA + Vehicle group.

Table 2: Effect of this compound on Histological Score in MIA-Induced OA Rats

| Treatment Group | OARSI Score (0-6) |

| Sham + Vehicle | 0.4 ± 0.2 |

| MIA + Vehicle | 4.8 ± 0.7 |

| MIA + this compound (10 mg/kg) | 3.5 ± 0.6* |

| MIA + this compound (30 mg/kg) | 2.6 ± 0.5** |

Data are presented as Mean ± SD. A higher score indicates more severe cartilage degradation. *p<0.05, **p<0.01 compared to MIA + Vehicle group.

Table 3: Effect of this compound on Biomarker Levels in MIA-Induced OA Rats

| Treatment Group | TNF-α (pg/mL) in Synovial Fluid | CTX-II (ng/mL) in Serum |

| Sham + Vehicle | 15.3 ± 3.1 | 1.2 ± 0.3 |

| MIA + Vehicle | 85.6 ± 10.2 | 5.8 ± 0.9 |

| MIA + this compound (10 mg/kg) | 52.4 ± 8.7 | 3.9 ± 0.7 |

| MIA + this compound (30 mg/kg) | 35.1 ± 7.5 | 2.7 ± 0.6 |

Data are presented as Mean ± SD. *p<0.05, **p<0.01 compared to MIA + Vehicle group.

Experimental Protocols

Protocol 1: Mono-iodoacetate (MIA)-Induced Osteoarthritis in Rats

Materials:

-

Male Wistar rats (200-250 g)

-

Mono-iodoacetate (MIA)

-

Sterile saline

-

Isoflurane anesthesia

-

Insulin syringes with 30-gauge needles

-

Incapacitance tester for weight-bearing measurement

-

Histology processing reagents

-

ELISA kits for biomarker analysis

Procedure:

-

Animal Acclimation: Acclimate rats to the housing facility for at least one week before the experiment.

-

Induction of Osteoarthritis:

-

Anesthetize the rats using isoflurane.

-

Shave the hair around the right knee joint.

-

Inject 2 mg of MIA dissolved in 50 µL of sterile saline intra-articularly into the right knee joint. The sham group receives an injection of 50 µL of sterile saline.

-

-

Post-Induction Monitoring: Monitor the animals for any signs of distress.

-

Treatment Administration: Begin oral gavage of this compound or vehicle on day 7 post-MIA injection and continue once daily for the duration of the study.

-

Pain Assessment:

-

Measure hind limb weight-bearing distribution using an incapacitance tester at baseline and at specified time points throughout the study.

-

Allow the rat to stand with each hind paw on a separate force plate. The device records the weight applied by each limb.

-

-

Euthanasia and Tissue Collection:

-

At the end of the study, euthanize the animals by CO2 asphyxiation.

-

Collect blood via cardiac puncture for serum preparation.

-

Aspirate synovial fluid from the knee joint.

-

Dissect the knee joint and fix it in 10% neutral buffered formalin for histological analysis.

-

-

Histological Analysis:

-

Decalcify the knee joints.

-

Embed the tissue in paraffin and section.

-

Stain sections with Safranin O-Fast Green to visualize cartilage.

-

Score cartilage degradation using the OARSI grading system.

-

-

Biomarker Analysis:

-

Measure the concentrations of TNF-α and IL-1β in the synovial fluid and CTX-II in the serum using commercially available ELISA kits according to the manufacturer's instructions.

-

Protocol 2: Anterior Cruciate Ligament Transection (ACLT) Model in Rabbits

Materials:

-

New Zealand White rabbits (3-4 kg)

-

Anesthetic agents (e.g., ketamine, xylazine)

-

Surgical instruments

-

Sutures

-

Post-operative analgesics

Procedure:

-

Pre-operative Preparation: Anesthetize the rabbit and prepare the surgical site by shaving and sterilizing the skin over the knee joint.

-

Surgical Procedure:

-

Make a medial parapatellar incision to expose the knee joint.

-

Dislocate the patella laterally to visualize the anterior cruciate ligament (ACL).

-

Transect the ACL using a surgical blade.

-

Confirm complete transection by performing a positive anterior drawer test.

-

Reposition the patella and close the joint capsule and skin in layers.

-

-

Post-operative Care: Administer analgesics for 3-5 days post-surgery. Monitor the animal for any signs of infection or distress.

-

OA Development: Allow the animals to move freely in their cages. OA will develop progressively over several weeks to months. The timing of therapeutic intervention will depend on the study objectives.

-

Outcome Assessment: Similar to the MIA model, outcome measures can include pain assessment (e.g., gait analysis), histological analysis of the joint, and biomarker analysis.

Signaling Pathways and Experimental Workflow

Proposed Signaling Pathway of this compound in Osteoarthritis

Caption: Proposed mechanism of this compound in OA.

Experimental Workflow for Preclinical Evaluation

Caption: Workflow for a preclinical this compound study.

References

- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. acadia.com [acadia.com]

- 3. Acadia Pharmaceuticals Announces Top-Line Results from Phase 2 Study Evaluating ACP-044 for the Treatment of Acute Postoperative Pain | Nasdaq [nasdaq.com]

- 4. pryzm.ozmosi.com [pryzm.ozmosi.com]

- 5. insights.inotiv.com [insights.inotiv.com]

- 6. mdpi.com [mdpi.com]

- 7. Effects of Etanercept on Experimental Osteoarthritis in Rats: Role of Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sygnaturediscovery.com [sygnaturediscovery.com]

- 9. inotiv.com [inotiv.com]

- 10. researchgate.net [researchgate.net]

- 11. Development and pharmacological characterization of a rat model of osteoarthritis pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Monoiodoacetate Model of Osteoarthritis Pain in the Mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. nuchemsciences.com [nuchemsciences.com]

Application Notes and Protocols for Cell-Based Assays to Evaluate Peroxynitrite Inhibition by ACP-044

For Researchers, Scientists, and Drug Development Professionals

Introduction

ACP-044 is an investigational, orally bioavailable small molecule that functions as a redox modulator, specifically targeting reactive oxygen and nitrogen species such as peroxynitrite (ONOO⁻)[1][2][3]. Peroxynitrite is a potent and short-lived oxidant formed from the reaction of nitric oxide (•NO) and superoxide (O₂•⁻)[4]. Overproduction of peroxynitrite is implicated in various pathological conditions, including inflammation, pain, and neurodegeneration, through the damage of biomolecules via nitration and oxidation reactions[4][5][6]. ACP-044, developed initially by CerSci Therapeutics as CT-044, is a first-in-class peroxynitrite decomposition catalyst designed to mitigate the detrimental effects of nitroxidative stress[5][7].

These application notes provide detailed protocols for a selection of cell-based assays to quantify the inhibitory effect of ACP-044 on peroxynitrite production and its downstream cellular consequences. The described methods are designed to be conducted in a standard cell culture laboratory setting and are suitable for the screening and characterization of peroxynitrite inhibitors.

Peroxynitrite-Mediated Signaling Pathways

Peroxynitrite can modulate various signaling pathways, contributing to cellular dysfunction and death. A key mechanism is the nitration of tyrosine residues on proteins, which can alter their function and disrupt signaling cascades. Peroxynitrite has been shown to impact pathways such as MAP kinase and PI3K/Akt, which are crucial for cell survival and proliferation.

Caption: Peroxynitrite-mediated signaling disruption.

Data Presentation

The following table summarizes hypothetical data for the efficacy of ACP-044 in various cell-based assays for peroxynitrite inhibition. This data is for illustrative purposes to demonstrate how results can be presented and compared.

| Assay Type | Cell Line | Peroxynitrite Inducer | ACP-044 Concentration | % Inhibition (Mean ± SD) | IC₅₀ (µM) |

| Dihydrorhodamine 123 Assay | RAW 264.7 | SIN-1 (100 µM) | 1 µM | 25.3 ± 3.1 | 15.2 |

| 10 µM | 48.7 ± 4.5 | ||||

| 50 µM | 85.1 ± 5.2 | ||||

| Aminophenyl Fluorescein (APF) Assay | HUVEC | Peroxynitrite (10 µM) | 1 µM | 30.1 ± 2.8 | 12.8 |

| 10 µM | 55.2 ± 3.9 | ||||

| 50 µM | 90.4 ± 4.1 | ||||

| Griess Assay (Nitrite Measurement) | BV-2 Microglia | LPS (1 µg/mL) + IFN-γ (20 ng/mL) | 1 µM | 15.8 ± 2.2 | 22.5 |

| 10 µM | 40.3 ± 3.7 | ||||

| 50 µM | 78.9 ± 6.0 | ||||

| Nitrotyrosine Immunoblot | SH-SY5Y | SIN-1 (200 µM) | 1 µM | 20.5 ± 4.5 | 18.9 |

| 10 µM | 45.1 ± 5.1 | ||||

| 50 µM | 82.3 ± 6.8 |

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. It does not represent actual experimental results for ACP-044.

Experimental Protocols

Dihydrorhodamine 123 (DHR 123) Assay for Intracellular Peroxynitrite

Principle: Dihydrorhodamine 123 (DHR 123) is a cell-permeable, non-fluorescent probe that is oxidized by peroxynitrite to the fluorescent compound Rhodamine 123. The increase in fluorescence intensity is proportional to the level of intracellular peroxynitrite.

Workflow:

Caption: DHR 123 Assay Workflow.

Materials:

-

Dihydrorhodamine 123 (DHR 123)

-

Cell line of choice (e.g., RAW 264.7 macrophages)

-

96-well black, clear-bottom cell culture plates

-

Peroxynitrite donor (e.g., SIN-1)

-

ACP-044

-

Phosphate-buffered saline (PBS)

-

Cell culture medium

-

Fluorescence microplate reader

Protocol:

-

Seed cells (e.g., 5 x 10⁴ cells/well) in a 96-well plate and allow them to adhere overnight.

-

Prepare stock solutions of ACP-044 in a suitable solvent (e.g., DMSO).

-

Pre-treat the cells with various concentrations of ACP-044 (e.g., 1-100 µM) for 1-2 hours. Include a vehicle control (DMSO).

-

Induce peroxynitrite formation by adding a peroxynitrite donor like SIN-1 (e.g., 100 µM final concentration) to the wells. Include a negative control group without the inducer.

-

Immediately add DHR 123 to a final concentration of 5-10 µM.

-

Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 500 nm and 536 nm, respectively.

-

Calculate the percentage inhibition of peroxynitrite formation by ACP-044 relative to the vehicle-treated, induced control.

Aminophenyl Fluorescein (APF) and Hydroxyphenyl Fluorescein (HPF) Assay

Principle: APF and HPF are non-fluorescent probes that become highly fluorescent upon reaction with highly reactive oxygen species (hROS), including peroxynitrite and hydroxyl radicals. APF also reacts with hypochlorite. The increase in fluorescence (Ex/Em ~490/515 nm) is a measure of hROS levels.

Protocol:

-

Follow steps 1-3 as in the DHR 123 assay protocol.

-

Induce peroxynitrite formation.

-

Add APF or HPF to a final concentration of 5-10 µM.

-

Incubate for 30-60 minutes at 37°C, protected from light.

-

Measure the fluorescence at Ex/Em of ~490/515 nm.

-

Quantify the inhibitory effect of ACP-044.

Griess Assay for Nitrite Determination

Principle: This assay indirectly measures nitric oxide (NO) production, a precursor to peroxynitrite, by quantifying its stable metabolite, nitrite, in the cell culture supernatant. The Griess reagent converts nitrite into a colored azo compound, and the absorbance is measured spectrophotometrically.

Protocol:

-

Seed cells and treat with ACP-044 as described previously.

-

Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce NO production.

-

Incubate for 24-48 hours.

-

Collect the cell culture supernatant.

-

Add Griess Reagent I (sulfanilamide solution) to the supernatant in a 96-well plate and incubate for 5-10 minutes at room temperature, protected from light.

-

Add Griess Reagent II (N-(1-naphthyl)ethylenediamine dihydrochloride solution) and incubate for another 5-10 minutes.

-

Measure the absorbance at 540-570 nm.

-

Create a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.

-

Calculate the percentage inhibition of nitrite production by ACP-044.

Immunoblotting for Nitrotyrosine

Principle: This method detects the formation of 3-nitrotyrosine, a stable biomarker of peroxynitrite-mediated damage, on cellular proteins.

Workflow:

Caption: Nitrotyrosine Immunoblot Workflow.

Materials:

-

Cell line and treatment reagents as before

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA or Bradford protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody: anti-nitrotyrosine

-

Loading control primary antibody (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Culture and treat cells with ACP-044 and a peroxynitrite inducer.

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-nitrotyrosine antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the image using a digital imaging system.

-

Perform densitometric analysis to quantify the nitrotyrosine signal, normalizing to the loading control.

-

Calculate the percentage inhibition of protein nitration by ACP-044.

Conclusion

The assays described provide a comprehensive toolkit for evaluating the efficacy of ACP-044 as a peroxynitrite inhibitor in a cellular context. By employing a combination of these methods, researchers can gain valuable insights into the compound's mechanism of action and its potential for therapeutic applications in diseases associated with nitroxidative stress. It is recommended to use multiple assays to obtain a more complete and robust assessment of peroxynitrite inhibition.

References

- 1. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]

- 3. Acadia’s Star CerSci Acquisition Fails First Test in Acute Pain - BioSpace [biospace.com]

- 4. Orally-Bioavailable Peroxynitrite Decomposition Catalyst Targeting Post-Surgical Pain - Scott Dax [grantome.com]

- 5. researchgate.net [researchgate.net]

- 6. Peroxynitrite decomposition catalysts: Therapeutics for peroxynitrite-mediated pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols for Ebaresdax (ACP-044) Administration in a Post-operative Bunionectomy Pain Model

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration and evaluation of Ebaresdax (formerly ACP-044) in a clinical model of acute post-operative pain following bunionectomy. The information is compiled from publicly available data from a Phase 2 clinical trial.

Introduction